Bisnorbiotin
Overview
Description
Synthesis Analysis
Bisnorbiotin synthesis involves the biotransformation of biotin, facilitated by various enzymes and compounds. Research has shown that the conversion of biotin to bisnorbiotin is accelerated by peroxisome proliferators and steroid hormones in rats, indicating the involvement of liver enzymes and potentially peroxisomes or mitochondria in this process (Wang, Mock, & Mock, 1997). This conversion likely occurs through beta-oxidative cleavage, highlighting the complex enzymatic mechanisms underlying bisnorbiotin formation.
Molecular Structure Analysis
Isolation and characterization studies have contributed significantly to our understanding of bisnorbiotin's molecular structure. Techniques such as chromatography and magnetic resonance have been employed to identify bisnorbiotin and its derivatives, such as α-dehydrobisnorbiotin and tetranorbiotin, from biotin catabolism by Pseudomonas species (Iwahara, McCormick, & Wright, 1970). These studies reveal the structural modifications biotin undergoes during its catabolism, providing insights into the metabolic fate of biotin in biological systems.
Chemical Reactions and Properties
Bisnorbiotin's chemical reactions and properties are closely related to its biotin roots, exhibiting unique interactions due to its altered structure. The enzymatic conversion of bisnorbiotin to biotin and vice versa by microorganisms indicates a reversible metabolic pathway, with the elongation of the acid side chain by two carbon atoms in certain bacteria (Izumi, Tani, & Ogata, 1973). This ability underscores the chemical versatility of bisnorbiotin and its derivatives, reflecting their potential roles in microbial biotin metabolism.
Physical Properties Analysis
The physical properties of bisnorbiotin, including solubility, melting point, and stability, are integral to its biochemical utility and methodological handling. While specific studies on these physical properties are less common, the methodologies used in isolating and characterizing bisnorbiotin provide indirect evidence of its behavior under various conditions. For instance, the purification processes involving chromatography and recrystallization suggest solubility characteristics important for its identification and analysis.
Chemical Properties Analysis
Bisnorbiotin's chemical properties, such as reactivity and bond formation, play crucial roles in its biological functions and interactions. The compound's ability to undergo enzymatic transformations into other metabolites, such as biotin sulfone and bisnorbiotin methyl ketone, highlights its chemical reactivity and the metabolic pathways it participates in within human physiology (Zempleni, McCormick, & Mock, 1997). These transformations are essential for understanding the broader context of biotin metabolism and its regulation.
Scientific Research Applications
Gene Expression and Biotin Deficiency
Bisnorbiotin exhibits biotin-like activities in terms of gene expression. It can reverse the effects of biotin deficiency on gene clusters encoding ribosomal subunits and translation initiation factors in HepG2 cells (Rodriguez‐Melendez, Griffin, & Zempleni, 2006).
Human Biotin Metabolism
Bisnorbiotin methyl ketone and other metabolites are present in measurable quantities in human urine. This presence allows for accurate studies on human biotin metabolism and turnover (Zempleni, McCormick, & Mock, 1997).
Support of Bacterial Growth
Bisnorbiotin, along with bisnorbiotin sulfoxide, supports the growth of Bacillus subtilis, suggesting its biological utility (Yang, Kusumoto, Tochikura, & Ogata, 1969).
Biotin Metabolite Analysis
Bisnorbiotin is a key substance for the analysis of biotin metabolites in biological fluids, including urine and plasma, using various methods such as HPLC separation (Baur, Suormala, Bernoulli, & Baumgartner, 1998).
Concentration in Human Serum
Bisnorbiotin is one of the principal avidin-binding substances in human serum, with its concentrations varying widely among individuals (Mock, Lankford, & Mock, 1995).
Effect of Chronic Biotin Consumption
Chronic consumption of large amounts of biotin does not significantly saturate human biotin biotransformation pathways, as evidenced by studies on urinary excretion of bisnorbiotin (Mock & Heird, 1997).
Biotin Metabolism in Pregnancy and Lactation
Pregnant and lactating women show significant alterations in biotin metabolism, with increased excretion of metabolites like bisnorbiotin (Perry et al., 2014).
Role in Biotin Biotransformation
Biotin biotransformation to bisnorbiotin is influenced by factors like peroxisome proliferators and steroid hormones in rats (Wang, Mock, & Mock, 1997).
Future Directions
properties
IUPAC Name |
3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGCLSCEPNVQP-VPLCAKHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317948 | |
Record name | Bisnorbiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bisnorbiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bisnorbiotin | |
CAS RN |
16968-98-2 | |
Record name | Bisnorbiotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisnorbiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisnorbiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisnorbiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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